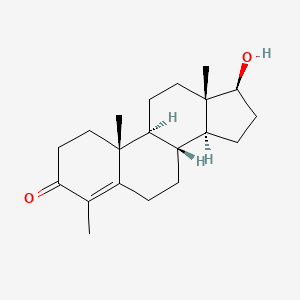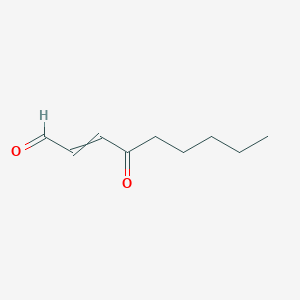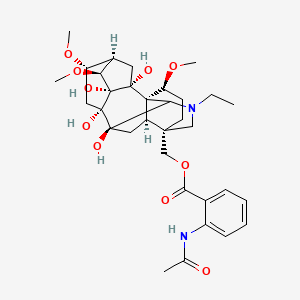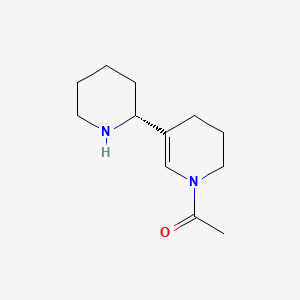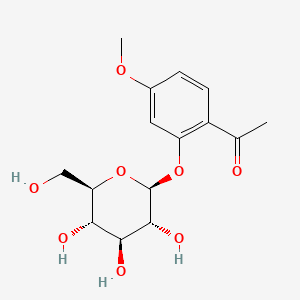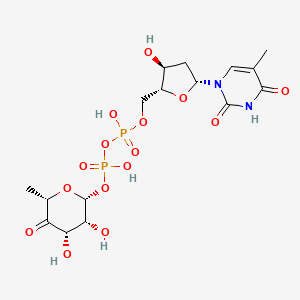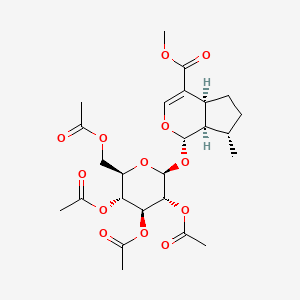
3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one
Vue d'ensemble
Description
3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one is a derivative of methidathion, an organophosphate insecticide. This compound is known for its potent insecticidal properties and is used in various agricultural applications to control pests. The molecular formula of methidathion oxygen analog is C₆H₁₁N₂O₅PS₂ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methidathion oxygen analog involves the reaction of O,O-dimethyl phosphorodithioate with 5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-ylmethyl. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of methidathion oxygen analog follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form, methidathion.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methidathion.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of organophosphates.
Biology: Investigated for its effects on various biological systems, including its role as an acetylcholinesterase inhibitor.
Medicine: Explored for potential therapeutic applications due to its inhibitory effects on cholinesterase enzymes.
Industry: Utilized in the development of new insecticidal formulations and pest control strategies.
Mécanisme D'action
3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one exerts its effects primarily through the inhibition of cholinesterase enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial for the termination of nerve impulses across synaptic clefts. By inhibiting these enzymes, the compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent paralysis of the target pests .
Comparaison Avec Des Composés Similaires
Methidathion: The parent compound, also an organophosphate insecticide.
Parathion: Another organophosphate with similar insecticidal properties.
Malathion: A widely used organophosphate insecticide with a similar mechanism of action.
Uniqueness: 3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one is unique due to its specific structural modifications, which enhance its insecticidal potency and stability. The presence of the oxygen atom in the thiadiazole ring differentiates it from other organophosphates, providing distinct reactivity and biological activity.
Propriétés
IUPAC Name |
3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O5PS2/c1-11-5-7-8(6(9)16-5)4-15-14(10,12-2)13-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJYBBGONNNPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=O)S1)CSP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058373 | |
| Record name | Methidathion oxygen analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39856-16-1 | |
| Record name | GS 13007 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039856161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methidathion oxygen analog | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



